VUF 10148 was developed as part of a series of compounds aimed at exploring the functionality of neurokinin receptors. It falls under the category of small organic molecules, specifically designed to interact with neurokinin receptors. The compound is characterized by its high affinity for the neurokinin-1 receptor, distinguishing it from other neurokinin receptor antagonists.
The synthesis of VUF 10148 involves several key steps:
The detailed synthetic route can be summarized as follows:
These methods are optimized for yield and purity, ensuring that the synthesized compound is suitable for subsequent analyses.
VUF 10148 possesses a complex molecular structure characterized by:
The three-dimensional conformation of VUF 10148 can be analyzed using computational chemistry tools, which provide insights into its steric and electronic properties crucial for receptor interaction.
VUF 10148 participates in various chemical reactions that are essential for its characterization:
These analyses are crucial for understanding how VUF 10148 functions within biological systems.
VUF 10148 acts primarily as an antagonist at the neurokinin-1 receptor. Its mechanism involves:
Research indicates that this mechanism may contribute to alleviating symptoms in conditions such as anxiety disorders and chronic pain syndromes.
VUF 10148 exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
VUF 10148 has potential applications in various scientific fields:
The ongoing research into VUF 10148 highlights its promise as a significant player in drug discovery related to neurokinin receptor modulation.
The histamine receptor family comprises four G protein-coupled receptor (GPCR) subtypes (H₁R–H₄R), each with distinct therapeutic applications. First-generation antihistamines targeting H₁R (e.g., diphenhydramine) revolutionized allergy treatment by blocking anaphylaxis and bronchoconstriction, while H₂R antagonists (e.g., cimetidine) became gastric acid reduction mainstays [5] [9]. H₃R, discovered in 1983, regulates neurotransmitter release in the CNS, leading to the approval of pitolisant for narcolepsy in 2014 [4] [5]. The most recent addition, H₄R (identified in 2000), shares 37% sequence homology with H₃R but exhibits a unique expression pattern predominantly in hematopoietic cells [7] [3]. This phylogenetic progression highlights a shift from peripheral symptom management (H₁R/H₂R) to immunomodulation (H₄R), with ligand scaffolds evolving from early imidazole derivatives to diverse chemotypes like 2-aminopyrimidines and quinazolines [5].
Table 1: Evolution of Histamine Receptor-Targeted Therapeutics
Receptor | Discovery Year | Primary Signaling | Therapeutic Use | Ligand Scaffolds |
---|---|---|---|---|
H₁R | 1966 | Gq-mediated PLC activation | Allergic rhinitis, urticaria | Ethylenediamines, alkylamines |
H₂R | 1972 | Gs-mediated cAMP elevation | Peptic ulcers, GERD | Guanidinothiazoles, aminopyrimidines |
H₃R | 1983 | Gi-mediated cAMP inhibition | Narcolepsy (pitolisant) | Imidazole, non-imidazole inverse agonists |
H₄R | 2000 | Gi-mediated cAMP inhibition | Investigational: inflammatory diseases | Indolecarboxamides, quinazolines |
H₄R is highly expressed in immune cells—eosinophils, mast cells, dendritic cells, and T lymphocytes—where it orchestrates chemotaxis, cytokine release, and immune cell trafficking [7] [3]. Upon activation by histamine, H₄R couples to Gαi proteins, leading to:
This signaling cascade amplifies Th2-mediated immune responses by inducing AP-1 transcription factors and suppressing IL-12 production in dendritic cells [7]. In murine models, H₄R activation drives pathological inflammation in asthma (eosinophil infiltration), dermatitis (mast cell degranulation), and colitis (neutrophil recruitment) [7] [8]. Conversely, H₄R antagonism with compounds like JNJ7777120 attenuates:
Table 2: H₄R-Mediated Immune Cell Functions in Disease Pathogenesis
Immune Cell Type | H₄R Expression | Functional Response to Activation | Disease Relevance |
---|---|---|---|
Mast cells | High | Chemotaxis, degranulation, IL-6 release | Atopic dermatitis, pruritus |
Eosinophils | Moderate | Migration, ROS production | Asthma, allergic rhinitis |
Dendritic cells | Moderate | IL-10/IL-12 imbalance, Th2 polarization | Inflammatory bowel disease |
CD4⁺ T cells | Variable | IL-17A/IFN-γ modulation | Rheumatoid arthritis, psoriasis |
Despite promising preclinical data, clinical translation of H₄R ligands faces three major challenges:
These gaps underscore the need for next-generation ligands like VUF 10148, which exploit H₄R-specific structural features:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9